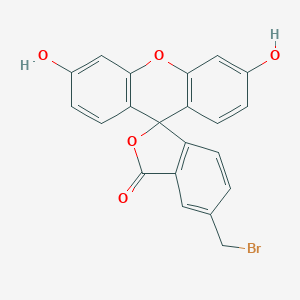

5-(Bromomethyl)fluorescein

Description

Overview of Fluorescein (B123965) Derivatives and Their Role in Chemical Sciences

Fluorescein, a synthetic organic compound, is a prominent member of the xanthene dye family. nih.gov First synthesized by Adolf von Baeyer in 1871, it has become one of the most widely used fluorescent probes in biological studies. encyclopedia.pub This is attributed to its strong fluorescence, sensitivity to pH changes, chemical stability, and low toxicity at typical working concentrations. encyclopedia.pub Fluorescein and its derivatives are characterized by a tricyclic xanthene core with two hydroxyl groups and a linked bicyclic fused lactone fragment. encyclopedia.pubmdpi.com

In the field of chemical sciences, fluorescein derivatives are invaluable tools. Their utility stems from the ability to modify the basic fluorescein structure, which allows for the tuning of their fluorescent properties, such as emission wavelength, intensity, and photostability. nih.gov These modifications often involve adding reactive chemical groups like isothiocyanate, carboxylic acid, or amine to the benzo-fused lactone part of the molecule. encyclopedia.pubmdpi.com This functionalization enables the covalent labeling of various biomolecules, including proteins and nucleic acids, facilitating their detection and tracking in complex biological systems. nih.govwikipedia.org

Fluorescein derivatives are extensively used in a variety of applications, including:

Fluorescence Microscopy and Cell Imaging: Their ability to emit bright green fluorescence under blue light excitation makes them ideal for visualizing cellular structures and processes. nih.govmdpi.com

Flow Cytometry: Used to label and sort cells based on the presence of specific markers. wikipedia.org

Immunoassays: Employed as detection agents in techniques like ELISA. nih.gov

Nucleic Acid Sequencing and Hybridization: Derivatives like fluorescein amidite (FAM) are used in automated DNA sequencing. wikipedia.org

pH Sensing: The fluorescence of many fluorescein derivatives is pH-dependent, making them excellent probes for monitoring pH changes in biological environments. encyclopedia.pubmdpi.com

Historical Context and Evolution of its Research Applications

The development of 5-(Bromomethyl)fluorescein arose from the broader effort to create a diverse toolkit of fluorescent probes for biological and chemical research. While early research focused on the fundamental properties and applications of fluorescein itself, the need for probes that could selectively label specific functional groups led to the synthesis of various reactive derivatives.

Initially, research involving 5-BMF centered on its evaluation as a pre-column, off-line derivatizing reagent for analytes containing free carboxyl groups. nih.gov Studies demonstrated its effectiveness in creating stable, highly fluorescent conjugates, significantly improving the detection limits for fatty acids and other carboxylic acid-containing molecules when coupled with high-performance liquid chromatography (HPLC) and laser-induced fluorescence detection. nih.gov

Over time, the applications of 5-BMF have expanded. It has been successfully employed for the quantitation of pharmaceutically relevant, carboxyl-containing analytes in biological matrices, such as the antitumor agent γ-(cholesteryloxy)butyric acid in rat tissues. acs.org This demonstrated the reagent's utility in complex biological sample analysis. acs.org Furthermore, its thiol-reactive nature has made it a valuable tool for labeling specific cysteine residues in proteins, such as the (Ca²⁺-Mg²⁺)-ATPase of the sarcoplasmic reticulum, allowing for structural and functional studies of these proteins. chemsrc.com The evolution of its use highlights a continuous trend towards more sophisticated applications in bioanalysis and proteomics.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 148942-72-7 | chemical-suppliers.euscbt.com |

| Molecular Formula | C₂₁H₁₃BrO₅ | scbt.comchemicalbook.com |

| Molecular Weight | 425.23 g/mol | scbt.comchemicalbook.com |

| Appearance | Dark Yellow to Dark Orange Solid | |

| Melting Point | >175°C (decomposes) | chemicalbook.com |

| Boiling Point (Predicted) | 681.8 ± 55.0 °C | chemicalbook.com |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | chemicalbook.com |

| Maximum Absorption (λmax) | ~492-500 nm | chemicalbook.comnih.gov |

| Maximum Emission (λmax) | ~523 nm | nih.gov |

| Solubility | Soluble in water, N,N-dimethylformamide, dimethyl sulfoxide, methanol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKPJAZGYJYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164145 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148942-72-7 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl Fluorescein and Precursor Compounds

Classic Synthetic Routes to 5-(Bromomethyl)fluorescein

Traditional synthetic approaches to this compound often rely on multi-step processes starting from more common fluorescein (B123965) derivatives. These methods focus on the introduction of the bromomethyl group onto a pre-formed fluorescein scaffold.

Bromination Reactions of Methylfluorescein Diacetate Precursors

A common strategy in the synthesis of complex fluorescein derivatives involves the use of protecting groups to prevent unwanted side reactions on the reactive phenolic hydroxyl groups of the xanthene core. Acetate groups are frequently employed for this purpose, leading to the formation of fluorescein diacetate intermediates.

The synthesis of this compound can be envisioned starting from a 5-methylfluorescein precursor. The hydroxyl groups are first protected by acetylation, typically using acetic anhydride, to yield 5-methylfluorescein diacetate. This protection is crucial as it deactivates the xanthene ring towards electrophilic attack during the subsequent bromination step. The key transformation is the selective bromination of the methyl group at the 5-position of the phthalic acid-derived ring. This benzylic bromination is typically achieved using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (Azobisisobutyronitrile) under photochemical or thermal conditions. The final step involves the hydrolysis of the acetate protecting groups, usually under basic conditions, to yield the desired this compound.

Optimization of Reaction Conditions and Yields in Traditional Syntheses

The efficiency of traditional syntheses for fluorescein derivatives is highly dependent on the careful optimization of reaction conditions. Key variables that are often fine-tuned include temperature, reaction time, solvent, and the choice of catalyst or reagent. For instance, the foundational synthesis of the fluorescein core itself, through the condensation of resorcinol (B1680541) and phthalic anhydride, requires strict temperature control between 180°C and 200°C to prevent decomposition of the product wordpress.comicm.edu.pl.

In the context of this compound, optimizing the derivatization reaction is crucial for maximizing yield. A sequential single-factor optimization approach can be employed, where each reaction variable (e.g., reagent concentration, temperature, time) is adjusted individually to find the optimal conditions nih.gov. For example, in the bromination step, the molar ratio of NBS to the methylfluorescein diacetate precursor, the concentration of the radical initiator, and the reaction temperature must be carefully controlled to maximize the yield of the desired monobrominated product while minimizing side reactions such as dibromination or degradation.

Table 1: Key Parameters for Optimization in Traditional Fluorescein Synthesis

| Parameter | Influence on Reaction | General Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and product stability. High temperatures can cause decomposition wordpress.comicm.edu.pl. | Maintain a specific range (e.g., 180-200°C for core synthesis); use lower temperatures for sensitive steps. |

| Solvent | Influences solubility of reactants and can act as a catalyst iscientific.org. | Select a solvent that dissolves all reactants; methane sulfonic acid can act as both solvent and catalyst iscientific.orgiscientific.org. |

| Catalyst | Increases reaction rate. Common catalysts include zinc chloride or strong acids wordpress.comicm.edu.pl. | Screen different Lewis or Brønsted acids; optimize catalyst loading to balance rate and side reactions. |

| Reaction Time | Determines the extent of conversion. | Monitor reaction progress using techniques like TLC or HPLC to determine the optimal endpoint. |

| Reagent Ratio | Affects selectivity and prevents side reactions. | Use a stoichiometric or slight excess of the limiting reagent; optimize to maximize desired product formation. |

Advanced and Novel Synthetic Approaches for this compound and Related Intermediates

Modern synthetic chemistry seeks to overcome the limitations of classic methods by developing more efficient, selective, and sustainable routes. For fluorescein derivatives, this involves tackling the persistent challenge of regioisomerism and employing sophisticated chemical strategies.

Strategies for Regioisomer Control and Separation Techniques

A significant challenge in the synthesis of many 5-substituted fluoresceins is the simultaneous formation of the 6-substituted regioisomer. This occurs when an unsymmetrically substituted phthalic anhydride is used as a starting material, as it has two non-equivalent carbonyl groups that can react with resorcinol, leading to a mixture of products researchgate.net. Separating these 5- and 6-isomers is often difficult because their physical properties are very similar iscientific.orgiscientific.org.

Several strategies have been developed to address this issue:

Fractional Crystallization: This is a classic method, but it can be inefficient for fluorescein isomers. The polarity differences between halogenated isomers are often too small for effective separation via simple crystallization iscientific.orgiscientific.org.

Derivatization: A more effective approach is to convert the isomer mixture into derivatives that have more distinct physical properties. For example, the diacetate esters of 5- and 6-carboxyfluorescein can be separated more easily researchgate.net. Similarly, converting the isomers to methane sulfonates can facilitate separation by crystallization, as the 5-carboxyfluorescein methane sulfonate tends to crystallize first iscientific.orgiscientific.org. After separation, the pure isomers are obtained by hydrolysis.

Chromatography: While challenging on a large scale, column chromatography can be used to separate derivatives like the pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate researchgate.net.

Regioselective Synthesis: The most advanced approach is to design a synthesis that produces only one isomer, thus avoiding the separation problem altogether. This can be achieved by using starting materials that have only one possible point of reaction, such as phthalaldehydic acids instead of anhydrides, which allows for direct access to single-isomer products researchgate.net.

Table 2: Comparison of Regioisomer Separation Techniques

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Fractional Crystallization | Separation based on differences in solubility of the raw isomer mixture. | Simple, low cost. | Often ineffective for fluorescein isomers due to similar properties iscientific.orgiscientific.org. |

| Derivatization & Crystallization | Isomers are converted to derivatives (e.g., diacetates, sulfonates) with different solubilities, separated, and then converted back iscientific.orgresearchgate.net. | More effective than direct crystallization; scalable. | Adds extra steps (protection and deprotection) to the synthesis. |

| Column Chromatography | Separation of derivatives based on differential adsorption on a stationary phase researchgate.net. | High purity can be achieved. | Difficult and costly to scale up; requires large solvent volumes. |

| Regioselective Synthesis | Use of specific starting materials (e.g., phthalaldehydic acids) that lead to a single isomer product researchgate.net. | Eliminates the need for separation; improves overall yield. | May require more complex or less available starting materials. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to make chemical processes more environmentally friendly by reducing waste, eliminating hazardous substances, and improving energy efficiency unife.it. While specific literature on green synthesis of this compound is limited, the principles can be applied to the synthesis of the core fluorescein structure and its derivatives.

One notable green approach is the use of microwave-assisted synthesis. The synthesis of the fluorescein dye from phthalic anhydride and resorcinol has been successfully performed in a microwave oven without any solvent icm.edu.pl. This method significantly reduces reaction time from hours to minutes and eliminates the need for traditional, often hazardous, high-boiling point solvents. The reaction proceeds at a lower temperature (90°C) compared to the conventional method (180-200°C), offering substantial energy savings icm.edu.pl.

Analytical Techniques for Synthetic Product Characterization

The confirmation of the chemical structure and the determination of the purity of this compound are accomplished through a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, mass, and the presence of any impurities.

Spectroscopic Confirmation via Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in the structural elucidation of this compound. While specific spectral data for this compound is not extensively detailed in publicly available literature, the analysis of its parent compound, fluorescein, and related derivatives provides a strong basis for the expected spectral features.

For a related compound, 5(6)-carboxyfluorescein, the ¹H NMR spectrum in DMSO-d6 shows characteristic aromatic proton signals in the range of 6.5 to 8.5 ppm. The protons of the xanthene ring typically appear as a set of doublets and doublets of doublets, reflecting their coupling relationships. The protons of the phthalic acid moiety also exhibit distinct signals. For this compound, the introduction of the bromomethyl group would introduce a characteristic singlet peak for the -CH₂Br protons, anticipated to appear in the range of 4.5-5.0 ppm, a region typical for benzylic bromides.

The ¹³C NMR spectrum of fluorescein displays a number of signals corresponding to the different carbon environments within the molecule. The sp²-hybridized carbons of the aromatic rings and the carbonyl carbon of the lactone would have characteristic chemical shifts. In the case of this compound, the carbon of the bromomethyl group would be expected to produce a signal in the aliphatic region of the spectrum, typically around 30-35 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d6

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.5 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 100 - 160 |

| Carbonyl Carbon | 160 - 170 |

Mass Spectrometry for Molecular Weight and Purity Verification

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and assessing its purity. For this compound, with a molecular formula of C₂₁H₁₃BrO₅, the expected monoisotopic mass is approximately 423.99 g/mol .

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of fluorescent dyes like fluorescein derivatives. In ESI-MS, the sample is ionized to produce charged molecules, which are then separated based on their mass-to-charge ratio (m/z). For this compound, one would expect to observe a prominent ion peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The presence of bromine would also result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature provides strong evidence for the presence of a bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with a high degree of confidence.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M(⁷⁹Br)]⁺ | ~424.0 |

| [M(⁸¹Br)]⁺ | ~426.0 |

| [M(⁷⁹Br)+H]⁺ | ~425.0 |

Chromatographic Methods for Product Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification of the synthesized this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of fluorescein derivatives. Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly effective. For the analysis of this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is typically employed to achieve optimal separation of the desired product from any starting materials or byproducts. The purity of the compound can be determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. For fluorescein derivatives, silica gel is commonly used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation. A common eluent system for fluorescein compounds is a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. The separated spots on the TLC plate can be visualized under UV light, where fluorescein and its derivatives typically exhibit strong fluorescence. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used to identify the product.

Table 4: Typical Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase |

|---|---|---|

| HPLC | C18 | Water/Acetonitrile or Methanol with buffer |

Reactivity and Mechanistic Investigations of 5 Bromomethyl Fluorescein

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The core chemical transformation involving 5-(bromomethyl)fluorescein is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. In the context of biological labeling, the most pertinent nucleophiles are the thiol groups of cysteine residues in peptides and proteins, and the abundant intracellular antioxidant, glutathione (B108866). The reaction proceeds via an SN2 mechanism, wherein the thiol sulfur attacks the electrophilic carbon, displacing the bromide ion and forming a stable thioether bond.

Kinetic and Thermodynamic Studies of Thiol Reactivity

While specific second-order rate constants for the reaction of this compound with thiols such as cysteine or glutathione are not extensively documented in readily available literature, the reactivity of benzyl (B1604629) halides with thiols is a well-established area of organic chemistry. The reaction rate is influenced by several factors, including the nucleophilicity of the thiol, the solvent, and the temperature. The nucleophilicity of a thiol is pH-dependent, as the thiolate anion (R-S⁻) is a much stronger nucleophile than the protonated thiol (R-SH). Therefore, the reaction rate generally increases with pH as the concentration of the more reactive thiolate species rises. rsc.org

The thermodynamics of the reaction strongly favor the formation of the thioether product. The C-S bond formed is significantly more stable than the C-Br bond that is broken, resulting in a negative Gibbs free energy change (ΔG) for the reaction. This thermodynamic driving force ensures that the labeling reaction is essentially irreversible under typical biological conditions.

To illustrate the expected kinetic behavior, a hypothetical data table is presented below, based on typical reaction rates for similar electrophilic probes with thiols.

| Thiol | Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹) |

| Cysteine | k₂ ≈ 1 - 10 |

| Glutathione | k₂ ≈ 0.5 - 5 |

| Fictitious Peptide-SH | k₂ ≈ 0.1 - 2 |

| Note: These are estimated values for illustrative purposes and are not experimentally derived for this compound. |

pH-Dependent Reactivity Profiles and Their Implications for Biological Systems

The reactivity of this compound is significantly influenced by pH. This pH dependence arises from two main factors: the ionization state of the thiol nucleophile and the stability of the 5-BMF molecule itself. As mentioned, the rate of the SN2 reaction with thiols increases as the pH rises above the pKa of the thiol group (typically around 8-9), due to the increased concentration of the more nucleophilic thiolate anion. rsc.org

However, at alkaline pH, a competing reaction, the hydrolysis of the bromomethyl group to a hydroxymethyl group, becomes significant. This hydrolysis reaction renders the probe unreactive towards thiols. Therefore, a careful balance of pH is required to achieve efficient thiol labeling while minimizing probe inactivation. For most applications, a pH range of 7 to 8 is considered optimal, providing a sufficient concentration of thiolate for a reasonable reaction rate without excessive hydrolysis of the 5-BMF.

The fluorescence of the fluorescein (B123965) core is also pH-dependent. The dianionic form of fluorescein, which predominates at pH values above 6.4, is highly fluorescent. mdpi.com In more acidic environments, protonation of the phenol (B47542) and carboxylic acid moieties leads to a significant decrease in fluorescence. mdpi.com This intrinsic pH sensitivity of the fluorophore must be taken into account when designing experiments and interpreting fluorescence data.

| pH | Relative Reactivity with Thiols | Rate of Hydrolysis | Fluorescein Fluorescence |

| < 6 | Low | Negligible | Low |

| 7-8 | Moderate to High | Low to Moderate | High |

| > 9 | High | Significant | High |

Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of the bromomethyl group in 5-BMF can be influenced by both intramolecular and intermolecular interactions. Intramolecularly, the bulky and electron-rich fluorescein moiety can sterically hinder the approach of a nucleophile to the electrophilic carbon. Furthermore, the electronic properties of the fluorescein ring system can have a modest influence on the reactivity of the benzylic bromide. Substituents on the fluorescein ring can alter the photophysical properties of the dye, and in some cases, can participate in intramolecular photoinduced electron transfer (PET) processes that can affect the fluorescence quantum yield. researchgate.net For instance, the introduction of amino groups on the xanthene ring can lead to fluorescence quenching at higher pH values. mdpi.com

Intermolecularly, the reaction environment plays a crucial role. In biological systems, the local environment around a cysteine residue within a protein can dramatically affect its reactivity. A cysteine located in a sterically hindered pocket may be inaccessible to 5-BMF. Conversely, a cysteine in a positively charged microenvironment may exhibit enhanced reactivity due to the stabilization of the incoming thiolate anion. The solvent can also influence reactivity, with polar aprotic solvents generally favoring SN2 reactions.

Comparison of Reactivity with Other Electrophilic Fluorescein Derivatives (e.g., Maleimides, Iodoacetamides)

This compound is one of several electrophilic derivatives of fluorescein used for thiol labeling. The most common alternatives are fluorescein-5-maleimide (B15326) and 5-iodoacetamidofluorescein (5-IAF). A qualitative comparison of their reactivity reveals important differences.

Generally, the order of reactivity towards thiols is:

Iodoacetamides > Maleimides > Bromomethyl compounds

Fluorescein-5-maleimide reacts with thiols via a Michael addition reaction, which is typically very fast. 5-Iodoacetamidofluorescein also reacts rapidly with thiols through a nucleophilic substitution of the iodide. In contrast, this compound reacts more slowly. thermofisher.com

However, the stability of the resulting thioether bond is a key differentiator. The thioether bond formed from the reaction of 5-BMF is considered to be more stable than the thioether linkage formed from maleimides, which can undergo a retro-Michael reaction, particularly in the presence of other nucleophiles. The bond formed with iodoacetamides is also a stable thioether.

| Derivative | Reaction Type | Relative Reactivity | Bond Stability |

| This compound | Nucleophilic Substitution | Slower | Very High |

| Fluorescein-5-maleimide | Michael Addition | Faster | High (can be reversible) |

| 5-Iodoacetamidofluorescein | Nucleophilic Substitution | Fastest | Very High |

This trade-off between reaction rate and bond stability makes the choice of reagent dependent on the specific application. For applications requiring rapid labeling, maleimides or iodoacetamides may be preferred. However, for experiments where the long-term stability of the fluorescent label is paramount, this compound is an excellent choice. thermofisher.com

Advanced Bioconjugation Strategies Utilizing 5 Bromomethyl Fluorescein

Covalent Attachment to Proteins and Peptides

The specific and efficient labeling of proteins and peptides is crucial for studying their function, localization, and interactions. 5-(Bromomethyl)fluorescein's reactivity with specific amino acid residues allows for targeted fluorescent tagging.

Site-Specific Labeling Approaches via Cysteine Residues

The thiol group of cysteine is a strong nucleophile, making it an ideal target for reaction with the electrophilic bromomethyl group of this compound. This reaction forms a stable thioether bond, covalently linking the fluorophore to the protein. Small, cysteine-reactive fluorophores like this compound are considered faithful reporters of protein backbone positions because their small size and short linkers minimize structural perturbation of the target protein. nih.gov

Site-specific labeling is often desired to avoid random tagging that can interfere with a protein's function or introduce ambiguity in downstream analysis. This can be achieved by introducing a single cysteine residue at a specific location within the protein's amino acid sequence via site-directed mutagenesis. nih.gov For proteins with multiple native cysteines, strategies have been developed to achieve specificity. One such method is the Cysteine Metal-Protection Labeling (CyMPL) technique. This approach involves engineering a minimal metal-binding site around the target cysteine by introducing other metal-binding amino acids (like histidine or another cysteine) nearby. nih.govnih.gov A metal ion, such as Cd²⁺, is then used to protect the desired cysteine, while other accessible cysteines are blocked with a non-fluorescent modifying reagent. nih.govbiomart.cn After removing the blocking agent and the protective metal ion, the target cysteine is exclusively available to react with a thiol-reactive fluorophore like this compound. nih.gov

| Labeling Strategy | Description | Key Features |

| Site-Directed Mutagenesis | A unique cysteine residue is introduced at a specific site in the protein sequence. | Provides precise control over the labeling location. Requires modification of the protein's gene. |

| Cysteine Metal-Protection (CyMPL) | A target cysteine is protected by a coordinated metal ion while other cysteines are blocked. | Allows specific labeling of one cysteine in a protein with multiple cysteines. nih.gov Involves multiple steps including protection, blocking, and deprotection. nih.govbiomart.cn |

Optimization of Conjugation Efficiency and Specificity

Achieving optimal conjugation requires careful management of reaction conditions to maximize labeling efficiency and minimize non-specific binding. Over-labeling can lead to protein aggregation, precipitation, and altered biological specificity. sigmaaldrich.com

Several factors influence the outcome of the conjugation reaction:

Molar Ratio : The ratio of dye to protein is a critical parameter. A high ratio can improve the fluorescent signal but also increases the risk of over-labeling and potential self-quenching of the fluorophore. sigmaaldrich.com It is often necessary to test several ratios to find the optimal balance for a specific protein. nih.gov

pH : The reaction of the bromomethyl group with a thiol is most efficient at a pH slightly above neutral (pH 7-8), where the cysteine residue is in its more nucleophilic thiolate form. For reactions with other groups like amines, a more alkaline pH (pH 7.0-9.0) is generally required.

Temperature and Time : Reactions are typically conducted at room temperature or 4°C to reduce the risk of protein denaturation. The incubation period may be extended to enhance conjugation efficiency.

Purity of Reagents : The purity of both the biomolecule and the dye is essential, as impurities can interfere with the reaction and lower the yield.

Minimizing Non-Specific Binding : Non-specific binding of the dye to unintended sites or surfaces can increase background signal. This can be mitigated by adding blocking agents, such as Bovine Serum Albumin (BSA), to the reaction buffer. Additionally, thorough removal of unreacted dye after the conjugation step is crucial to reduce background fluorescence. nih.govresearchgate.net

Labeling of Nucleic Acids and Oligonucleotides

Fluorescently labeled oligonucleotides are indispensable tools for a wide range of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. thermofisher.com this compound can be used for post-synthetic labeling of nucleic acids that have been modified to incorporate a reactive nucleophile, such as a thiol group. chemicalbook.com

A common strategy for 5'-end labeling involves a two-step enzymatic process. First, an enzyme like T4 polynucleotide kinase is used to transfer a phosphorothioate (B77711) group from adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS) to the 5' end of the DNA or RNA. aatbio.comnih.gov The resulting oligonucleotide now has a reactive sulfur group at its 5' terminus. In the second step, this phosphorothioate group reacts with a halo-alkyl derivative like this compound, forming a stable covalent bond. aatbio.comnih.gov This method provides a way to attach the fluorophore at a specific end of the oligonucleotide chain. nih.gov

Bioconjugation to Other Biomolecules (e.g., Lipids, Carbohydrates)

The utility of this compound extends beyond proteins and nucleic acids to other classes of biomolecules.

Lipids : this compound has been successfully used as a pre-column derivatization reagent for analytes containing a free carboxyl group, such as fatty acids. nih.gov For example, the carboxylate of palmitic acid can act as a nucleophile to displace the bromide from this compound. The reaction is typically performed in a polar aprotic solvent with a base to facilitate the nucleophilic substitution. This labeling enables highly sensitive detection of fatty acids using techniques like laser-induced fluorescence. nih.gov

Carbohydrates : Direct labeling of carbohydrates with this compound is less common because native carbohydrates often lack strong nucleophilic groups. However, labeling can be achieved by first chemically modifying the carbohydrate to introduce a reactive functional group, such as a thiol or an amine. Alternatively, proteins that specifically bind to carbohydrates, known as lectins or carbohydrate-binding modules (CBMs), can be labeled with a fluorescein (B123965) derivative and then used as a fluorescent probe to detect the target carbohydrate. nih.gov

Assessment of Bioconjugate Stability and Integrity in Complex Biological Environments

The fluorescent dye itself can be sensitive to environmental factors like light and temperature, which can lead to photobleaching or chemical degradation. The stability can also be dependent on the nature of the biomolecule and the specific conjugation chemistry used. For instance, studies comparing different antibody-fluorophore conjugates have shown that stability upon storage and against pH shifts can be dependent on the dye, the antibody, and the linkage technology. mdpi.com One study found that a conjugate of this compound with palmitic acid was stable at room temperature for over 24 hours. nih.gov It is essential to store bioconjugates under appropriate conditions, typically in the dark at low temperatures, sometimes with the addition of stabilizing agents, to ensure their integrity and efficacy over time.

Methodologies for Bioconjugate Characterization and Purity Analysis

After conjugation, it is crucial to characterize the product to confirm successful labeling and assess its purity. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC, is widely used to separate the labeled bioconjugate from the unreacted dye and the unlabeled biomolecule. nih.gov This is a key step in purification and purity analysis.

UV-Visible Spectroscopy : This technique is used to determine the degree of labeling, often expressed as the fluorophore-to-protein (F/P) ratio. By measuring the absorbance of the conjugate solution at two wavelengths—one for the protein (typically 280 nm) and one for the fluorophore (around 495 nm for fluorescein)—the concentrations of each component can be calculated. sigmaaldrich.com A correction factor is needed to account for the dye's absorbance at 280 nm. sigmaaldrich.com A similar principle is used for nucleic acids, measuring absorbance at 260 nm for the oligonucleotide and at 490-495 nm for the fluorescein label. nih.gov

Mass Spectrometry (MS) : MS provides a precise measurement of the molecular weight of the bioconjugate. This can confirm the covalent attachment of the fluorophore and determine the number of dye molecules attached to each biomolecule, providing detailed structural information. mdpi.com

Gel Electrophoresis (SDS-PAGE) : For protein conjugates, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to check for protein integrity and detect any significant degradation or aggregation that may have occurred during the labeling process. nih.gov

| Characterization Method | Information Provided |

| UV-Visible Spectroscopy | Degree of labeling (e.g., Fluorophore-to-Protein ratio). sigmaaldrich.com |

| HPLC | Purity of the conjugate; separation from unreacted reagents. nih.gov |

| Mass Spectrometry | Confirmation of covalent attachment and precise mass of the conjugate. mdpi.com |

| SDS-PAGE | Integrity and potential degradation or aggregation of protein conjugates. nih.gov |

Applications in Advanced Biological and Chemical Imaging

Intracellular and Subcellular Localization Studies

The covalent labeling of intracellular components with 5-BMF conjugates is a cornerstone for visualizing the intricate organization of cells. By attaching this bright fluorophore to specific proteins or molecules, researchers can map their distribution and concentration within various cellular compartments.

Live-cell imaging allows for the study of dynamic cellular processes in real time. thermofisher.com The use of fluorescent probes is central to these techniques, which aim to minimize phototoxicity to maintain cell health and obtain physiologically relevant data. leica-microsystems.combitesizebio.com For live-cell imaging, it is crucial to use fluorophores that are bright, stable, and minimally disruptive to cellular functions. thermofisher.comthermofisher.com

Conjugates of 5-(Bromomethyl)fluorescein are suitable for these applications due to the stable, covalent bond formed between the probe and its target molecule. This stability ensures that the fluorescent signal remains associated with the molecule of interest throughout the dynamic processes being observed. General live-cell imaging protocols involve incubating cells with the fluorescent probe, allowing it to label the target, and then observing the cells using a microscope equipped with an environmental chamber to maintain optimal temperature, pH, and humidity. bitesizebio.com Techniques like widefield fluorescence microscopy are often employed as they expose the specimen to lower light doses, reducing phototoxicity. leica-microsystems.com Advanced methods such as spinning disk confocal microscopy can also be used, as they are well-suited for imaging living cells. nih.gov

Fixed-cell imaging provides a static snapshot of cellular structures and molecule localization, offering high-resolution detail. youtube.com The process typically involves several key steps: fixation, permeabilization, and blocking, before the application of fluorescent labels. fishersci.dethermofisher.com Fixation, often with reagents like paraformaldehyde, cross-links cellular components to preserve their structure. promega.com Permeabilization, using detergents like Triton™ X-100, creates pores in the cell membranes, allowing probes to access intracellular targets. promega.com

A significant advantage of using this compound is the formation of a covalent bond with its target, which is inherently robust and withstands the fixation and permeabilization procedures. This strong linkage ensures the long-term retention of the fluorescent signal. To further enhance image longevity and prevent photobleaching (the photochemical degradation of the fluorophore), samples are often treated with antifade mounting media. fishersci.de These reagents protect the photostability of fluorophores, allowing for image integrity to be maintained for weeks or even months. fishersci.de

Fluorescent Tracking of Biomolecular Dynamics and Processes

The ability to track biomolecules is essential for understanding their function and interaction within the cellular environment. nordicbiosite.com By labeling proteins and other biomolecules with 5-BMF, their movement and participation in dynamic processes can be monitored in real time. nih.gov This includes tracking cellular events such as adhesion, migration, and proliferation. The bright fluorescence emitted by 5-BMF conjugates allows researchers to distinguish between different cell types and evaluate cellular responses to various stimuli. This approach transforms static cellular images into dynamic representations of molecular life, providing insights that are not achievable through methods requiring cell fixation. nih.gov

Quantitative Fluorescence Imaging Methodologies

Beyond qualitative visualization, fluorescence imaging can provide quantitative data on the concentration and dynamics of biomolecules. nih.gov This requires careful measurement of fluorescence intensity and the application of rigorous analysis techniques.

The sensitivity of a fluorescent probe is determined by its photophysical properties and the detection limits achievable in a given system. 5-BMF is noted for its high molar absorptivity and quantum yield, which contribute to its bright fluorescence. nih.gov In one study, a conjugate of 5-BMF with palmitic acid was shown to have a high molar absorptivity of 128,832 M⁻¹cm⁻¹ and a quantum yield of 0.82 under basic conditions. nih.gov

Using a laser-induced fluorescence (LIF) detector, a detection limit of 7.56 x 10⁻¹⁰ M was achieved for the 5-BMF-palmitic acid conjugate. nih.gov This corresponds to detecting just 38 femtomoles of the analyte. nih.gov Such low detection limits are critical in cellular contexts, where target molecules may be present in very low concentrations. nih.govresearchgate.net The ability to achieve femtomolar detection surpasses conventional fluorescence methods by approximately an order of magnitude, highlighting the high sensitivity of 5-BMF as a labeling agent. nih.gov

| Parameter | Value |

|---|---|

| Molar Absorptivity | 128,832 M⁻¹cm⁻¹ |

| Quantum Yield | 0.82 |

| Excitation Maximum | 500 nm |

| Emission Maximum | 523 nm |

| Concentration Detection Limit | 7.56 x 10⁻¹⁰ M |

| Mass Detection Limit (on-column) | 38 femtomoles |

Quantifying the fluorescent signal from images is a critical step in extracting meaningful data. This process involves correcting for background fluorescence to ensure that the measured signal accurately reflects the concentration of the labeled molecule. mit.edu Image analysis software is used to define regions of interest (ROIs), such as specific organelles or the entire cell, and measure the fluorescence intensity within these areas. researchgate.net

A key metric in quantitative imaging is the signal-to-background ratio (SBR), which defines the sensitivity and specificity of the detection. stanford.edu By calculating the ratio of the fluorescence signal in the target region to that of the surrounding background, researchers can assess the quality of the labeling and the detectability of the target. researchgate.netstanford.edu For accurate quantification, it is important to use calibrated units such as Radiant Efficiency for fluorescence, which account for acquisition settings. mit.edu These analytical techniques allow for the comparison of molecular concentrations between different cells or under different experimental conditions. bu.edu

Development of Advanced Biosensors and Probes Based on 5 Bromomethyl Fluorescein

Biosensing of Specific Biomolecules and Ionic Species

The versatility of 5-(Bromomethyl)fluorescein as a building block has led to the development of probes for a variety of important biological targets.

Fluorescein-based sensors are widely used for the detection of metal ions, particularly Zinc(II), which plays a critical role in many biological processes. nih.govnih.gov The design strategy involves conjugating this compound to a chelating agent that has a high affinity for the target metal ion. For Zinc(II) detection, chelators such as di(2-picolyl)amine (DPA) are commonly used. rsc.org In a typical PET-based sensor, the lone pair electrons on the nitrogen atoms of the DPA moiety quench the fluorescein (B123965) fluorescence. almacgroup.com Upon binding of Zn(II), these electrons become involved in coordination, which inhibits the PET process and causes a significant increase in fluorescence intensity. researchgate.net This "turn-on" response allows for sensitive detection of Zn(II) in biological systems. nih.govthermofisher.com

While specific examples for Silver(I) detection using this compound were not prominently found, the same design principles apply. A sensor could be constructed by attaching a soft-base ligand, such as a moiety containing sulfur atoms, to the fluorescein platform via the bromomethyl linker. The interaction of Ag(I) with the sulfur-containing receptor would modulate the fluorescence through mechanisms like PET, enabling its detection.

This compound has proven to be a highly effective derivatizing agent for the sensitive detection of analytes containing a free carboxyl group, such as fatty acids. epa.govnih.gov In this application, this compound is reacted with the carboxyl group of an analyte like palmitic acid, forming a fluorescent ester conjugate. nih.gov This pre-column, off-line derivatization allows for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) coupled with laser-induced fluorescence (LIF) detection. nih.gov

The resulting fluorescein-fatty acid conjugate possesses excellent photophysical properties, including high molar absorptivity and quantum yield, making it suitable for trace analysis. nih.gov Research has shown that this method provides a superior concentration detection limit for fatty acids compared to other reported techniques and an order of magnitude improvement in the mass detection limit over conventional fluorescence. epa.govnih.gov This makes this compound a valuable tool for analyzing carboxyl-containing compounds at very low concentrations. nih.gov

| Parameter | Value |

|---|---|

| Analyte | Palmitic Acid |

| Derivatizing Reagent | This compound (5-BMF) |

| Excitation Maximum (Conjugate) | 500 nm |

| Emission Maximum (Conjugate) | 523 nm |

| Molar Absorptivity (Conjugate) | 128,832 M-1cm-1 |

| Quantum Yield (Conjugate) | 0.82 |

| Detection Limit (Concentration) | 7.56 x 10-10 M |

| Detection Limit (Mass on-column) | 38 femtomoles |

The application of this compound extends to other crucial biomolecules, such as the reactive nitrogen species peroxynitrite (ONOO⁻). nih.gov Peroxynitrite is implicated in various pathological conditions, making its detection important for biomedical research. nih.gov Fluorescent probes for peroxynitrite are often designed based on a reaction-specific recognition mechanism. mdpi.com A common strategy involves using a phenylboronic acid pinacol ester as the reactive site. nih.govnih.gov This group can be attached to a fluorophore platform. In the presence of peroxynitrite, the boronic ester is oxidized and cleaved, which in turn triggers a change in the fluorophore's properties, often leading to a "turn-on" fluorescence signal. nih.gov A sensor based on this compound could be engineered by linking it to such a boronic ester moiety, leveraging the fluorophore's bright emission for sensitive detection.

For the detection of neurotransmitters, a similar design principle would be applied. A recognition element that specifically binds to or reacts with the target neurotransmitter would be covalently attached to this compound. This tailored receptor would ensure that the fluorescence modulation is a specific response to the presence of the neurotransmitter of interest.

Performance Evaluation of this compound-Based Biosensors

The efficacy of biosensors developed using this compound as the fluorescent reporter molecule hinges on a rigorous evaluation of their performance metrics. Key among these are the sensor's ability to selectively and specifically detect the target analyte, as well as its kinetic properties and quantitative capabilities. This section delves into the critical aspects of performance assessment for these advanced biosensors.

Assessment of Selectivity and Specificity

The selectivity of a biosensor refers to its ability to detect the target analyte in the presence of other, structurally similar molecules, while specificity is the capacity to distinguish the target from a broader range of potentially interfering substances in a complex biological sample. For biosensors based on this compound, which primarily functions as a thiol-reactive probe, the assessment of selectivity is crucial, particularly in differentiating among various biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).

The underlying mechanism of detection for these biosensors is the reaction between the electrophilic bromomethyl group of the fluorescein derivative and the nucleophilic thiol group of the analyte. This reaction forms a stable thioether bond, leading to a measurable change in the fluorescence signal. The selectivity of this interaction is a key determinant of the biosensor's reliability.

Research on fluorescein derivatives has demonstrated the potential for high selectivity towards specific thiols. For instance, probes have been designed that show a preferential response to cysteine over other biothiols like homocysteine and glutathione. This selectivity can be attributed to factors such as the kinetics of the reaction, with some probes exhibiting a more rapid fluorescence turn-on in the presence of cysteine.

To systematically evaluate the selectivity and specificity of a this compound-based biosensor, a common experimental approach involves challenging the sensor with a variety of biologically relevant molecules. The fluorescence response to the target analyte is compared against the response generated by potential interferents. An ideal biosensor will exhibit a significant signal change only in the presence of the target analyte, with minimal to no response from other compounds.

A representative selectivity study for a hypothetical this compound-based cysteine biosensor is outlined in the interactive table below. This table illustrates the typical data collected to assess the sensor's performance against a panel of common amino acids and other biomolecules.

Interactive Data Table: Selectivity Profile of a this compound-based Cysteine Biosensor

| Interferent | Concentration (µM) | Relative Fluorescence Intensity (%) |

| Cysteine (Target) | 100 | 100 |

| Glutathione | 1000 | 8 |

| Homocysteine | 1000 | 12 |

| Alanine | 1000 | 2 |

| Serine | 1000 | 3 |

| Lysine | 1000 | 4 |

| Histidine | 1000 | 5 |

| Ascorbic Acid | 1000 | 1 |

| Glucose | 1000 | <1 |

The data in this table would be generated by measuring the fluorescence intensity of the biosensor in the presence of each substance at a concentration significantly higher than that of the target analyte. A low relative fluorescence intensity for the interferents indicates high selectivity for the target.

Response Kinetics, Reversibility, and Quantitative Range

Beyond selectivity, the practical utility of a biosensor is defined by its response time, the reversibility of the sensing mechanism, and its ability to provide quantitative measurements over a specific concentration range.

Response Kinetics: The response time of a biosensor is the time required to reach a stable signal upon introduction of the analyte. For this compound-based sensors, the kinetics are governed by the rate of the chemical reaction between the bromomethyl group and the target molecule. It has been noted that this compound reacts more slowly with thiols compared to other common thiol-reactive reagents such as iodoacetamides and maleimides. thermofisher.com This characteristic influences the design of the assay protocol, as a sufficient incubation time must be allowed for the reaction to proceed to completion and generate a stable fluorescent signal. A typical response time for such a reaction to reach completion might be on the order of minutes.

Reversibility: The reversibility of a biosensor determines whether it can be used for continuous monitoring of analyte concentrations. The reaction between this compound and thiols results in the formation of a highly stable thioether bond. thermofisher.com This covalent linkage is generally considered irreversible under physiological conditions. Consequently, biosensors based on this mechanism are typically single-use or "turn-on" sensors that provide a cumulative measure of the analyte over the exposure time, rather than a real-time, reversible response. While this irreversibility is a limitation for continuous monitoring, the stability of the resulting conjugate is advantageous for applications requiring a permanent fluorescent label.

Quantitative Range: A crucial performance characteristic of any biosensor is its quantitative range, which includes the limit of detection (LOD) and the linear range over which the signal is proportional to the analyte concentration. The high intrinsic detectability of the fluorescein fluorophore contributes favorably to achieving low detection limits. thermofisher.com

For instance, in an application where this compound was used as a pre-column derivatizing reagent for the analysis of fatty acids, a detection limit of 7.56 x 10-10 M was achieved for palmitic acid. nih.gov This demonstrates the potential for high sensitivity in analytical methods employing this compound.

The quantitative performance of a this compound-based biosensor is typically characterized by generating a calibration curve, where the fluorescence intensity is plotted against a series of known analyte concentrations. From this curve, the linear range, sensitivity (slope of the linear portion), and the limit of detection can be determined.

The table below presents hypothetical performance data for a this compound-based biosensor designed for the quantification of a specific protein.

Interactive Data Table: Quantitative Performance of a this compound-Based Protein Biosensor

| Performance Metric | Value | Unit |

| Linear Range | 0.1 - 10 | µg/mL |

| Limit of Detection (LOD) | 0.05 | µg/mL |

| Response Time (to 95% signal) | 15 | minutes |

| Reversibility | Irreversible | - |

Spectroscopic Characterization and Photophysical Behavior of 5 Bromomethyl Fluorescein Conjugates and Derivatives

Advanced Fluorescence Spectroscopy Techniques

Advanced fluorescence spectroscopy provides a powerful toolkit for characterizing the behavior of 5-BMF conjugates at the molecular level. These techniques allow for the detailed analysis of how the immediate chemical and biological environment influences the fluorescent properties of the dye, providing insights into molecular interactions, conformations, and dynamics.

The excitation and emission spectra of 5-(Bromomethyl)fluorescein conjugates are central to their application as fluorescent probes. These spectra are not static but are influenced by the surrounding chemical and biological milieu. For instance, a conjugate of 5-BMF with palmitic acid, a fatty acid, exhibits an excitation maximum at 500 nm and an emission maximum at 523 nm under basic conditions rsc.org. The spectral properties of fluorescein (B123965) derivatives are known to be sensitive to environmental factors such as pH. In general, both the phenol (B47542) and carboxylic acid groups of fluorescein are fully ionized above pH 9 researchgate.net. As the pH decreases, protonation of the phenol group (pKa ~6.4) and then the carboxylic acid group (pKa <5) occurs, leading to shifts in the absorption spectrum to shorter wavelengths and a decrease in absorptivity researchgate.net.

The local environment created by conjugation to biomolecules also impacts the spectral properties. Studies on fluorescein-peptide aggregates have shown that the microenvironment and intermolecular interactions upon fibrillization can influence the relaxation pathways of the chromophore osti.gov. In living cells, the excitation and emission polarization spectra of fluorescein have been observed to exhibit a wavelength dependence that is characteristic of the cell cycle stage, highlighting the sensitivity of the fluorophore to the intracellular environment researchgate.net.

| Compound | Environment/Conjugate | Excitation Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|---|

| 5-BMF-Palmitic Acid Conjugate | Basic conditions | 500 | 523 | rsc.org |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (Cationic form) | pH 3.00 | 440 | ~515 | nih.govnih.gov |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (Neutral form) | pH ~4.5 | 495 | ~515 | nih.govnih.gov |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (Monoanionic form) | - | 503 | ~515 | nih.govnih.gov |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (Dianionic form) | - | 510 | ~515 | nih.govnih.gov |

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For 5-BMF and its conjugates, a high quantum yield is desirable for achieving bright fluorescent signals and high detection sensitivity. A conjugate of 5-BMF with palmitic acid was reported to have a high quantum yield of 0.82 under basic conditions rsc.org.

The quantum yield of fluorescein derivatives is highly dependent on their ionic state, which is in turn influenced by the local pH researchgate.net. For fluorescein, the monoanion and dianion forms are the primary fluorescent species, with quantum yields of 0.37 and 0.93, respectively researchgate.net. A study on a 5-bromo-4′,5′-bis(dimethylamino)fluorescein derivative provided a detailed breakdown of quantum yields for its different protolytic forms, highlighting the significant impact of protonation on fluorescence efficiency nih.gov.

Conjugation to biomolecules can also affect the quantum yield. For instance, the conjugation of carboxyfluorescein (a fluorescein derivative) to bovine serum albumin (BSA) was found to reduce the quantum yield from 0.93 to 0.48 rsc.org. This quenching effect is an important consideration when designing fluorescent probes for biological applications.

| Compound/Conjugate | Conditions | Quantum Yield (Φf) | Reference |

|---|---|---|---|

| 5-BMF-Palmitic Acid Conjugate | Basic conditions | 0.82 | rsc.org |

| Fluorescein (Monoanion) | Aqueous solution | 0.37 | researchgate.net |

| Fluorescein (Dianion) | Aqueous solution | 0.93 | researchgate.net |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (Cationic form) | pH dependent | 0.11 | nih.gov |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (Neutral form) | pH 4.55 | 0.78 | nih.gov |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (Monoanionic form) | pH dependent | 0.013 | nih.gov |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (Dianionic form) | pH dependent | 0.00080 | nih.gov |

| Carboxyfluorescein (Free) | - | 0.93 | rsc.org |

| Carboxyfluorescein-BSA Conjugate | - | 0.48 | rsc.org |

Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime (τf) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can reveal information about dynamic processes such as quenching and energy transfer. The fluorescence lifetime of fluorescein is approximately 4.0 ns nih.gov. A study on fluorescein and its metabolite, fluorescein glucuronide, found distinct lifetimes of 4.0 ns and 2.3 ns, respectively, allowing them to be distinguished in a mixture nih.gov.

A comprehensive study of twenty fluorescein derivatives revealed that the fluorescence lifetime is remarkably dependent on the substitution on both the xanthene and phenyl rings nih.govresearchgate.net. While the radiative decay rate constant (Φf/τf) remained relatively constant across these derivatives, the non-radiative decay rate varied with both the molecular structure and the solvent nih.govresearchgate.net. This indicates that the local environment and chemical modifications primarily influence the non-emissive decay pathways of the excited state. Some fluorescein derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), with long-lived lifetimes on the order of microseconds rsc.org.

| Compound | Conditions | Lifetime (τf) | Reference |

|---|---|---|---|

| Fluorescein | 37 °C, pH 7.35 | 4.0 ns | nih.gov |

| Fluorescein Glucuronide | 37 °C, pH 7.35 | 2.3 ns | nih.gov |

| DCF-MPYA (TADF derivative) | - | 13.16 µs | rsc.org |

| FL (TADF derivative) | - | 23.72 µs | rsc.org |

Investigation of Photostability and Photobleaching Dynamics in Imaging Applications

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a crucial characteristic for imaging applications, particularly in time-lapse and super-resolution microscopy nih.govnih.gov. Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, can limit the duration of imaging experiments and compromise quantitative analysis thermofisher.comwikipedia.org. The process of photobleaching often involves the transition of the fluorophore to a reactive triplet state, which can then undergo chemical reactions leading to its degradation wikipedia.org.

Environmental Sensitivity of Fluorescence (e.g., pH, Polarity, Viscosity, Microenvironment)

The fluorescence of 5-BMF conjugates, like other fluorescein derivatives, is highly sensitive to the local environment. This sensitivity can be exploited to probe various physicochemical parameters within biological systems.

pH: As previously discussed, the fluorescence of fluorescein is strongly dependent on pH. The equilibrium between the different ionic forms (cation, neutral, monoanion, and dianion) dictates the absorption and emission properties researchgate.net. The fluorescence intensity of fluorescein generally increases with pH, making it a useful indicator for pH changes in the near-neutral range nih.govucsd.edu. This property is crucial for studying cellular compartments with varying pH, such as endosomes and lysosomes.

Polarity: The polarity of the solvent or microenvironment can influence the fluorescence properties of a probe. Environment-sensitive fluorophores can report on changes in the local microenvironment, such as during protein conformational changes or binding events nih.govmdpi.com. While specific data on the polarity sensitivity of 5-BMF is limited, it is a general characteristic of many fluorophores that can be utilized in probe design.

Viscosity: The viscosity of the surrounding medium can also affect fluorescence. For some fluorophores, an increase in viscosity can lead to an increase in fluorescence intensity. This phenomenon can be used to probe the microviscosity of cellular environments.

The ability of 5-BMF conjugates to respond to these environmental cues makes them versatile tools for studying a wide range of biological processes.

Luminescence Lifetime Imaging Microscopy (FLIM) Applications

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that creates contrast based on the fluorescence lifetime of a fluorophore at each pixel of an image, rather than its intensity osti.govnih.govnih.gov. Since the fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its molecular environment, FLIM can provide information that is not accessible through conventional intensity-based imaging sigmaaldrich.comresearchgate.net. This includes reporting on parameters such as pH, ion concentration, and molecular binding nih.gov.

FLIM is particularly advantageous because it is independent of fluorophore concentration and less susceptible to artifacts like photobleaching and excitation light fluctuations researchgate.net. Given the known fluorescence lifetime of fluorescein (around 4.0 ns) and its sensitivity to the environment, 5-BMF conjugates are excellent candidates for FLIM applications nih.gov. For example, changes in the fluorescence lifetime of a 5-BMF probe could be used to monitor protein-protein interactions via Förster Resonance Energy Transfer (FRET), where the lifetime of a donor fluorophore is quenched in the presence of an acceptor nih.gov. FLIM can also be used to distinguish between different fluorophores with overlapping emission spectra but different lifetimes nih.gov. The development of FLIM-based assays using 5-BMF probes holds significant potential for quantitative and dynamic imaging of cellular processes.

Advanced Derivatives and Structure Activity Relationships of 5 Bromomethyl Fluorescein

Synthesis of Novel Fluorescein (B123965) Analogues with Modified Bromomethyl Linkers

The synthesis of novel fluorescein analogues often begins with modifications to the core structure, which can then be functionalized to include reactive groups like the bromomethyl linker. A common starting material for such syntheses is 2',7'-dichlorofluorescein (B58168) (DCF). One approach involves the use of the Vilsmeier-Haack reaction to introduce a reactive aldehyde group, yielding a fluorescein analog, Fc-1, with a high yield of over 95% after a low-temperature hydrolysis step. bohrium.comresearchgate.net This aldehyde-containing intermediate can be further modified through reactions like the Knoevenagel condensation to generate additional analogues. bohrium.comresearchgate.net

Another synthetic route to introduce a reactive linker involves the modification of a substituted fluorescein. For example, 5(6)-methyl substituted fluorescein can be synthesized by reacting resorcinol (B1680541) with 4-methylphthalic anhydride. nih.govacs.org Following acetylation, the methyl group can be brominated using N-bromosuccinimide to produce the bromomethyl derivative. nih.govacs.org This brominated compound can then be converted to other functional groups, such as an aminomethyl group, by treatment with ammonia. nih.govacs.org These methods provide pathways to create fluorescein derivatives with reactive linkers at specific positions, which are essential for conjugation to other molecules.

Strategic Functionalization of the Fluorescein Core for Tailored Photophysical and Chemical Properties

The photophysical and chemical properties of fluorescein can be precisely tuned through strategic functionalization of its core structure. These modifications are crucial for developing advanced fluorescent probes with tailored characteristics for specific applications. bohrium.comresearchgate.net

Impact of Substituents on Fluorescence Intensity and Wavelength

The identity and position of substituents on the fluorescein molecule significantly affect its photophysical properties, including molar absorptivity, maximum absorption wavelength (λmax), and fluorescence quantum yield (Φf). nih.govacs.org The introduction of substituents on the phenyl ring can alter the electronic properties of the molecule, thereby influencing its fluorescence. nih.govacs.orgnih.gov

For instance, strongly electron-donating groups like amino groups and strongly electron-withdrawing groups like nitro groups can lead to a significant reduction in fluorescence intensity. nih.govacs.orgnih.gov This quenching effect is often attributed to the promotion of intramolecular photoinduced electron transfer (PET), which provides a non-radiative de-excitation pathway for the excited state. acs.orgnih.gov In contrast, other substituents may cause smaller decreases in fluorescence quantum yield and lifetime. nih.gov

The position of substituents also plays a critical role. Halogen substituents on the xanthene core, such as in 2′,4′,5′,7′-tetrabromofluorescein, can lead to different outcomes compared to when they are on the phenyl ring. acs.org The extension of the π-conjugated system through certain modifications can also lead to increased fluorescence intensity. researchgate.net

| Substituent | Effect on Fluorescence | Mechanism | Reference |

|---|---|---|---|

| Amino (strong electron-donating) | Substantial quenching | Intramolecular Photoinduced Electron Transfer (PET) | acs.orgnih.gov |

| Nitro (strong electron-withdrawing) | Substantial quenching | Intramolecular Photoinduced Electron Transfer (PET) | acs.orgnih.gov |

| t-Butyl | Smaller decrease | - | nih.gov |

| Carboxyl | Smaller decrease | - | nih.gov |

Development of pH-Robust and Enhanced Fluorescent Probes

Fluorescein and its derivatives are well-known for their pH sensitivity, which can be both an advantage and a limitation. encyclopedia.pubnih.gov To develop more robust probes for various biological environments, modifications are made to tune the pKa of the fluorophore. Introducing electron-withdrawing atoms, such as fluorine, into the xanthene structure can lower the pKa, making the probe suitable for monitoring acidic organelles. encyclopedia.pub For example, fluorinated derivatives like Oregon Green have a pKa around 4.7. encyclopedia.pub

Conversely, the phenolic pKa can be tuned to a higher value. The synthesis of 2′,7′-diethylfluorescein (DEF) results in a probe with a higher phenolic pKa compared to the parent fluorescein. nih.gov This tuning of the pKa can significantly improve the sensitivity of binding assays performed at specific pH values. nih.gov

To overcome issues like photobleaching and chemical degradation, ratiometric measurement strategies have been adopted. nih.gov This involves creating dyad structures where a pH-sensitive fluorescein derivative is chemically associated with a pH-independent fluorophore. nih.gov For instance, a ratiometric probe has been developed by linking an iridium (III) complex with fluorescein isothiocyanate (FITC), allowing for pH determination in the range of 5.2 to 7.8. nih.gov

Tuning of Solvatochromic and Fluorogenic Properties

The fluorescence of certain dyes can be sensitive to the polarity of their microenvironment; these are known as solvatochromic dyes. core.ac.uknih.gov This property is often achieved by creating "push-pull" systems within the molecule, where an electron-donating group and an electron-accepting group are present, leading to intramolecular charge transfer. nih.gov The emission of these dyes shifts, typically to the red in more polar solvents. nih.gov Such solvatochromic probes are valuable for studying biological membranes and biomolecular interactions, as the binding event often changes the local polarity. core.ac.uknih.gov

Fluorogenic probes are designed to exhibit a significant increase in fluorescence intensity upon a specific event, such as binding to a target or a change in the environment. core.ac.uknih.gov This "off-on" switching minimizes background fluorescence. One design concept for fluorogenic probes involves intramolecular rotation. nih.gov In a non-viscous environment, the rotation is facile and quenches fluorescence, while in a viscous environment or upon binding, the rotation is restricted, leading to enhanced fluorescence. bohrium.com Another mechanism is the disruption of self-quenched aggregates of the dye in less polar environments, which restores fluorescence. nih.gov

Elucidation of Structure-Activity Relationships through Systematic Modifications

Understanding the relationship between the structure of a fluorescent probe and its activity is crucial for the rational design of new and improved probes. bohrium.comrawdatalibrary.net Systematic modifications of the fluorescein scaffold and analysis of the resulting photophysical properties allow for the elucidation of these structure-activity relationships.

The effect of conjugation on the electronic excited state is a key factor. An increase in the extent of the conjugated π-electron system generally leads to an increase in fluorescence intensity. researchgate.net The nature of substituents, whether electron-donating or electron-withdrawing, also has a profound impact on the fluorescence quantum yield and intensity, as seen with rhodamine derivatives. researchgate.net

Systematic investigations have been carried out by substituting the phenyl ring of fluorescein with various functional groups, including amine, amide, isothiocyanate, aminomethyl, bromo, or nitro groups. researchgate.net The performance of these derivatives in applications such as photoredox catalysis revealed that strong electron-donating (amine) and electron-withdrawing (nitro) groups led to the lowest performance, likely due to intramolecular PET. researchgate.net Other substituents that are moderate or weak deactivators and activators also showed inferior performance compared to unmodified fluorescein in this specific application, which was attributed to changes in the thermodynamics of intermolecular PET. researchgate.net These studies are essential for developing a deeper understanding of the structure-performance relationship and for the future design of functional fluorescent dyes. researchgate.net

| Structural Modification | Effect on Photophysical Property | Underlying Principle | Reference |

|---|---|---|---|

| Increased π-conjugation | Increased fluorescence intensity | Alteration of the electronic excited state | researchgate.net |

| Strong electron-donating/withdrawing groups on phenyl ring | Fluorescence quenching | Promotion of intramolecular photoinduced electron transfer (PET) | acs.orgnih.govresearchgate.net |

| Introduction of electron-withdrawing atoms on xanthene core | Lowered pKa | Alters the acidity of the phenolic protons | encyclopedia.pub |

| Introduction of alkyl groups on xanthene core | Increased pKa | Alters the acidity of the phenolic protons | nih.gov |

Emerging Research Directions and Challenges in 5 Bromomethyl Fluorescein Utilization

Integration with Nanotechnology and Advanced Materials Science

The convergence of fluorescence chemistry with nanotechnology has opened new frontiers for 5-BMF and its derivatives. By conjugating fluorescein (B123965) to various nanomaterials, researchers can create sophisticated tools with enhanced capabilities for biological sensing, imaging, and drug delivery. mdpi.comnih.gov These hybrid materials leverage the unique optical properties of fluorescein and the distinct physical and chemical characteristics of nanoparticles. mdpi.com

Fluorescein-modified nanoparticles are being engineered as advanced systems for bioimaging and targeted drug delivery. mdpi.comnih.gov The covalent attachment of 5-BMF to nanoparticle surfaces allows for the tracking and visualization of these carriers within biological systems. cityu.edu.hknih.gov This is crucial for understanding their biodistribution, cellular uptake, and clearance, which are key factors in developing effective drug delivery vehicles. nih.gov

For instance, nanoparticles made from materials like polylactic acid (PLA) or layered double hydroxides (LDHs) can be loaded with therapeutic agents and surface-functionalized with fluorescein for imaging purposes. cityu.edu.hkclintile.com This dual functionality enables the simultaneous monitoring of the delivery vehicle and the release of its cargo, paving the way for theranostic applications where diagnosis and therapy are combined in a single platform. nih.gov Fluorescent organic nanoparticles (FONs) can be designed to protect the drug from degradation, increase its circulation time, and facilitate targeted delivery to specific cells or tissues. nih.gov Studies have shown that self-assembled LDH nanoparticles conjugated with a fluorescein salt exhibit strong penetration of cell membranes and even nuclei, highlighting their potential for delivering drugs that act on intracellular targets. cityu.edu.hk

Table 1: Examples of Fluorescein-Modified Nanoparticle Systems

| Nanoparticle Type | Application | Key Research Finding | Reference |

|---|---|---|---|

| Layered Double Hydroxide (LDH) | Intracellular Delivery | Fluorescein-conjugated LDH nanoparticles demonstrated strong cell membrane and nuclear penetration in HeLa cells, suggesting utility for delivering drugs to nuclei. | cityu.edu.hk |

| Polylactic Acid (PLA) | Targeted Cancer Therapy | PLA nanoparticles loaded with 5-fluorouracil (B62378) and conjugated with a targeting molecule showed potential for targeted imaging and treatment of hepatocellular carcinoma. | clintile.com |

| Solid Lipid Nanoparticles (SLNs) | Ocular Drug Delivery | Fluorescein is widely used to track drug-loaded lipid-based nanosystems to monitor their distribution and targeting ability in ocular tissues. | nih.gov |